molecular formula C15H16FN3S B5024811 4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione

4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione

Cat. No.: B5024811
M. Wt: 289.4 g/mol
InChI Key: SYWOYULYYTYSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group and a tetrahydro-ethanopyrido-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with a suitable amine and a thiourea derivative can lead to the formation of the desired compound. The reaction conditions often involve heating the mixture in a solvent such as ethanol or methanol, followed by purification steps like recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as NF-kB. The compound binds to the active site of these enzymes, preventing their normal function and thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione stands out due to its combination of a fluorophenyl group and a tetrahydro-ethanopyrido-pyrimidine core, which imparts unique chemical and biological properties. Its potential neuroprotective and anti-inflammatory effects further distinguish it from other similar compounds .

Properties

IUPAC Name

3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3S/c16-11-3-1-9(2-4-11)12-14-13(18-15(20)17-12)10-5-7-19(14)8-6-10/h1-4,10,12H,5-8H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWOYULYYTYSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C(NC(=S)N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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